molecular formula C8H12N2S B12283124 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine CAS No. 70590-56-6

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine

Cat. No.: B12283124
CAS No.: 70590-56-6
M. Wt: 168.26 g/mol
InChI Key: MOAWELIBRRNSMC-UHFFFAOYSA-N
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Description

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by a benzene ring fused with a thiazole ring, which contains nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with methyl ketones in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiazole derivatives .

Mechanism of Action

The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine is unique due to its specific substitution pattern and functional groups. The presence of the methyl group at the 2-position and the amine group at the 6-position imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

70590-56-6

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine

InChI

InChI=1S/C8H12N2S/c1-5-10-7-3-2-6(9)4-8(7)11-5/h6H,2-4,9H2,1H3

InChI Key

MOAWELIBRRNSMC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)CC(CC2)N

Origin of Product

United States

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